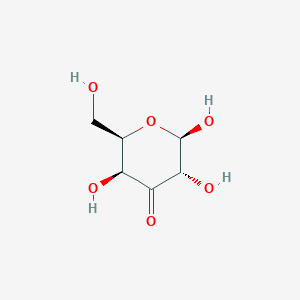
3-keto-beta-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-keto-beta-D-galactose is a ketohexose. It has a role as a mouse metabolite and a human metabolite.
3-Keto-b-D-galactose belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. 3-Keto-b-D-galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-keto-b-D-galactose is primarily located in the cytoplasm. Outside of the human body, 3-keto-b-D-galactose can be found in a number of food items such as soft-necked garlic, arrowroot, jew's ear, and star fruit. This makes 3-keto-b-D-galactose a potential biomarker for the consumption of these food products.
科学的研究の応用
Biochemical Significance
3-Keto-beta-D-galactose is primarily recognized as an intermediate in several metabolic pathways:
- Galactose Metabolism : It is involved in the metabolism of galactose, which is crucial for energy production and cellular function. The enzyme galactosidase facilitates its conversion, linking it to broader carbohydrate metabolism .
- N-Glycan and Glycosaminoglycan Degradation : This compound participates in the degradation of complex carbohydrates, which is essential for various cellular processes, including cell signaling and structural integrity .
- Sphingolipid Metabolism : It contributes to the biosynthesis and degradation of sphingolipids, which are vital components of cell membranes and play roles in signaling pathways .
Role in Classic Galactosemia
Classic galactosemia is a genetic disorder that affects the metabolism of galactose. This compound serves as a marker for metabolic dysfunctions associated with this condition. Research indicates that patients with deficiencies in galactose-1-phosphate uridylyltransferase exhibit elevated levels of this compound, highlighting its potential as a biomarker for diagnosing metabolic disorders .
Potential Therapeutic Uses
Recent studies suggest that derivatives of this compound may have therapeutic properties:
- Antimicrobial Activity : Some research indicates that sugar derivatives can exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or preservatives .
- Anti-inflammatory Properties : Compounds related to this compound may also possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Sweetener Development
This compound can be utilized in the food industry as a low-calorie sweetener due to its sweet taste profile while providing fewer calories compared to traditional sugars. This application is particularly relevant in formulating products for diabetic patients or those seeking to reduce caloric intake.
Functional Food Ingredients
The compound's role in enhancing fat mobilization during digestion suggests potential applications in functional foods aimed at weight management and metabolic health . Foods enriched with this compound could promote better fat oxidation rates.
Research Findings and Case Studies
特性
分子式 |
C6H10O6 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
(2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3+,5-,6-/m1/s1 |
InChIキー |
APIQNBNBIICCON-FKMSRSAHSA-N |
SMILES |
C(C1C(C(=O)C(C(O1)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O)O)O)O |
正規SMILES |
C(C1C(C(=O)C(C(O1)O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















